molecular formula C22H31IN2 B11944006 4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide CAS No. 95378-72-6

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide

Cat. No.: B11944006
CAS No.: 95378-72-6
M. Wt: 450.4 g/mol
InChI Key: PGTCZFDOIBFYTL-UHFFFAOYSA-M
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Description

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a type of styryl dye, which is characterized by its ability to exhibit strong fluorescence. It is commonly used as a fluorescent probe in various research applications due to its sensitivity to environmental changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 4-(dibutylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired styryl dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the original compound.

Scientific Research Applications

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of photonic and optical materials due to its strong fluorescence properties.

Mechanism of Action

The mechanism of action of 4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide involves its ability to absorb light and emit fluorescence. The compound’s fluorescence properties are influenced by its environment, making it a valuable tool for detecting changes in pH, polarity, and other factors. The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, which can be studied using fluorescence spectroscopy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide
  • 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
  • 2-(4-(Dimethylamino)styryl)-1-ethylpyridinium iodide

Uniqueness

4-(4-(Dibutylamino)styryl)-1-methylpyridin-1-ium iodide is unique due to its specific structural features, which confer distinct fluorescence properties. Compared to similar compounds, it exhibits different absorption and emission spectra, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

95378-72-6

Molecular Formula

C22H31IN2

Molecular Weight

450.4 g/mol

IUPAC Name

N,N-dibutyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C22H31N2.HI/c1-4-6-16-24(17-7-5-2)22-12-10-20(11-13-22)8-9-21-14-18-23(3)19-15-21;/h8-15,18-19H,4-7,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

PGTCZFDOIBFYTL-UHFFFAOYSA-M

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-]

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]

Origin of Product

United States

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